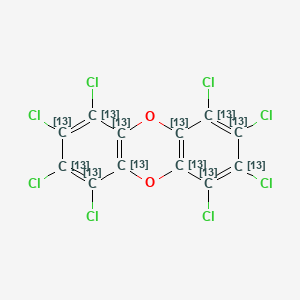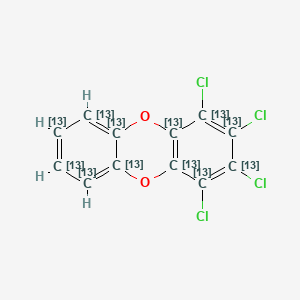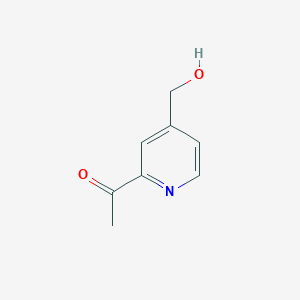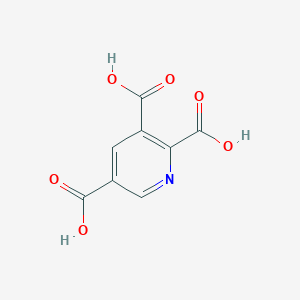![molecular formula C17H19NO6 B3064501 Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate CAS No. 113721-84-9](/img/structure/B3064501.png)
Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate
Overview
Description
Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its complex structure, which includes an ethyl ester group, an ethoxycarbonylamino group, and a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxycarbonylamino Group: The ethoxycarbonylamino group can be introduced through a nucleophilic substitution reaction using ethyl chloroformate and an amine derivative.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in inflammatory or oxidative stress pathways.
Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, leading to downstream signaling effects.
Antioxidant Activity: It may scavenge free radicals and reduce oxidative damage in cells.
Comparison with Similar Compounds
Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate can be compared with other benzopyran derivatives, such as:
Coumarin: A simple benzopyran derivative known for its anticoagulant and antimicrobial properties.
Flavonoids: A class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.
Chromones: Compounds with a benzopyranone structure, studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and their combined effects on its biological activity and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[7-(ethoxycarbonylamino)-4-methyl-2-oxochromen-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-4-22-15(19)9-13-10(3)12-7-6-11(18-17(21)23-5-2)8-14(12)24-16(13)20/h6-8H,4-5,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRVFKVEEASKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=C(C=C2)NC(=O)OCC)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573513 | |
| Record name | Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113721-84-9 | |
| Record name | Ethyl {7-[(ethoxycarbonyl)amino]-4-methyl-2-oxo-2H-1-benzopyran-3-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


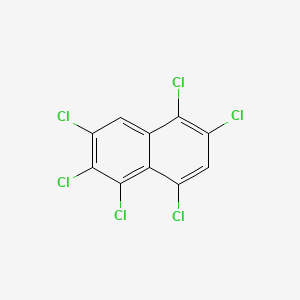


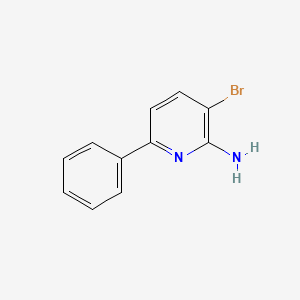
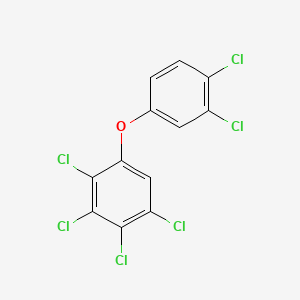

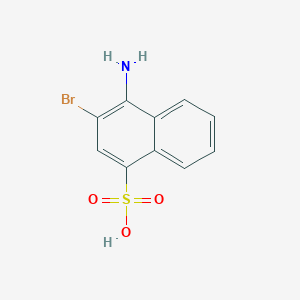
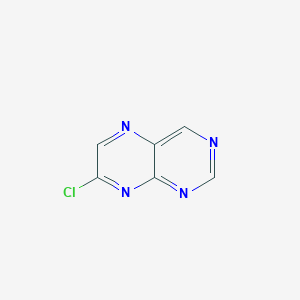
![1-{[3-(7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3064496.png)
